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dihydroinden-1-amine

CAS No.: 2344679-84-9

Cat. No.: B2454057

Get Quote

Executive Summary

This guide presents a technical comparison between non-fluorinated indane amines
(specifically 2-aminoindane or 2-Al) and their ring-fluorinated counterparts (e.g., 5-fluoro-2-
aminoindane or 5-FAl). The indane amine scaffold is a rigid analogue of amphetamine,
restricted in conformation, which imparts distinct pharmacological properties.

The incorporation of fluorine at the 5-position of the indane ring acts as a bioisostere that
fundamentally alters the compound's selectivity profile and metabolic fate. While 2-Al acts
primarily as a catecholamine (DA/NE) releaser, 5-fluorination shifts activity towards the
serotonin transporter (SERT), mimicking the "entactogenic” profile of MDMA-like compounds
while significantly enhancing metabolic stability by blocking Para-hydroxylation.

Chemical & Physicochemical Profile

The introduction of a fluorine atom induces specific electronic and steric changes that drive
biological differences.
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Pharmacodynamics: The Selectivity Shift

The most critical functional difference lies in the Monoamine Transporter (MAT) selectivity. Non-

fluorinated 2-Al is a selective norepinephrine (NET) and dopamine (DAT) releasing agent.

Substitution at the 5-position (analogous to the 4-position on amphetamine) introduces steric

bulk and lipophilicity that favors binding to the Serotonin Transporter (SERT).

Comparative Binding & Efficacy

Data synthesized from comparative studies of 2-Al, 5-1Al, and MDAI [1, 2].
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Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causal logic of how fluorination alters the pharmacological

pathway.
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Figure 1: SAR Logic Flow. Fluorination at the 5-position introduces lipophilic bulk that favors

SERT interaction while sterically hindering the tighter DAT binding pocket, shifting the drug

class from pure stimulant to entactogen.

Pharmacokinetics: Metabolic Stability
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One of the primary advantages of fluorination in drug design is the blockade of metabolic
degradation.

e 2-Al Metabolism: The primary route of clearance for 2-aminoindane is aromatic hydroxylation
at the 5-position (para to the bridgehead), followed by glucuronidation. This leads to rapid
clearance [3].

o 5-FAIl Metabolism: The C-F bond is metabolically inert. CYP450 enzymes cannot oxidize the
5-position. This forces the metabolism to slower secondary routes (e.g., N-acetylation or
hydroxylation at the less favorable 6-position), significantly extending the plasma half-life (

2-Aminoindane (2-Al) 5-Fluoro-2-Aminoindane

- ‘Secondary Routes

) [4].
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Figure 2: Metabolic Fate Comparison. The presence of Fluorine blocks the primary
hydroxylation pathway, redirecting metabolism to slower routes and enhancing bioavailability.

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to
be self-validating using reference standards.
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Protocol A: Monoamine Uptake Inhibition Assay
(HEK293)

Objective: Determine IC50 values for SERT, DAT, and NET.
o Cell Preparation:

o Use HEK293 cells stably expressing human SERT, DAT, or NET.[1]

o Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.
e Compound Treatment:

o Prepare serial dilutions of 2-Al and 5-FAI (1 nM to 100 uM) in assay buffer (Krebs-Ringer-
HEPES).

o Control: Use Cocaine (non-selective) and Fluoxetine (SERT-selective) as validation
standards.

o Uptake Reaction:

o Add fluorescent substrate (e.g., ASP+ for DAT/NET, IDT307 for SERT) or radiolabeled
monoamine (

H-5-HT,
H-DA).

o Incubate for 10 min at 37°C.
e Quantification:

o Terminate reaction with ice-cold buffer. Wash 3x.

o Measure fluorescence (RFU) or scintillation counts (CPM).
e Analysis:

o Fit data to non-linear regression (Sigmoidal dose-response).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2993547/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2454057?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Validation Criterion: The IC50 of Fluoxetine at SERT must be < 50 nM for the assay to be
valid.

Protocol B: Microsomal Stability Assay

Objective: Compare intrinsic clearance (

) and half-life.

Incubation System:
o Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
o Test compound concentration: 1 uM (to ensure first-order kinetics).

Initiation:

o Pre-incubate microsomes + compound for 5 min at 37°C.

o Initiate with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate
dehydrogenase).

Sampling:
o Sample att=0, 5, 15, 30, 60 min.

o Quench immediately in ice-cold Acetonitrile containing internal standard (e.qg.,
Tolbutamide).

Analysis (LC-MS/MS):
o Monitor parent ion depletion over time.

o Plot In(% Remaining) vs. time. Slope =

o Calculate
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o Expected Result: 2-Al should show rapid depletion (

min); 5-FAIl should show >80% remaining at 60 min.

Safety & Toxicology Notes

» Neurotoxicity: Non-fluorinated MDAI is documented as non-neurotoxic [5]. However,
fluorinated amphetamines (e.g., 4-FA, PCA) have a mixed history. While 4-FA is generally
considered less neurotoxic than chlorinated analogues (PCA), the strong serotonin release
induced by 5-FAl carries a risk of Serotonin Syndrome if combined with MAOIs or SSRIs.

o Hyperthermia: Both 2-Al and 5-FAI can induce hyperthermia, but the mechanism differs
(NET-mediated for 2-Al vs. SERT/NET-mediated for 5-FAl).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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